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molecular formula C7H3Cl3O4S B1293534 2,4-dichloro-5-chlorosulfonyl-benzoic acid CAS No. 3740-18-9

2,4-dichloro-5-chlorosulfonyl-benzoic acid

Cat. No. B1293534
M. Wt: 289.5 g/mol
InChI Key: MPUNAIYDVXJQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377521

Procedure details

A stirred suspension of 1.7 g. (0.02 mole) of piperidine and 5.8 g. (0.02 mole) of 2,4-dichloro-5-chlorosulfonylbenzoic acid (Sturm, et al., Ber., 99, 328 (1966) in 70 ml. of water and cooled to 15° C. is treated dropwise with 50 ml. of 1 N sodium hydroxide. When the addition is complete, the mixture is allowed to warm to room temperature and remain for 1 hr. The hazy suspension is filtered and the clear filtrate acidified with 12 N hydrochloric acid. The precipitated solids are filtered and dried, 7.7 g., m.p. 200°-205° C. A sample is recrystallized from acetonitrile, m.p. 205°-206° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[C:14]([S:18](Cl)(=[O:20])=[O:19])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[OH-].[Na+]>O>[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[C:14]([S:18]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)(=[O:20])=[O:19])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirred suspension of 1.7 g
ADDITION
Type
ADDITION
Details
is treated dropwise with 50 ml
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The hazy suspension is filtered
FILTRATION
Type
FILTRATION
Details
The precipitated solids are filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A sample is recrystallized from acetonitrile, m.p. 205°-206° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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